1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride - 16899-81-3

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride

Catalog Number: EVT-306441
CAS Number: 16899-81-3
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-Isoproterenol (ISO)

Relevance: (-)-Isoproterenol and 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride belong to the same chemical class of substituted phenylethanolamines. They share a similar core structure with a 3,4-dihydroxyphenyl (catechol) group attached to an ethanolamine side chain. Both compounds have an isopropyl group on the amino nitrogen, but (-)-Isoproterenol lacks the hydrochloride salt form. This structural similarity contributes to their shared bronchodilatory effects, although they may differ in potency and duration of action. [, ]

Compound Description: WIN 3046 is an N-isopropyl analog of ethylnorepinephrine (1-(3,4-dihydroxyphenyl)-2-amino-1-butanol), making it structurally similar to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Studies have shown WIN 3046 to possess bronchodilator properties. []

Relevance: WIN 3046 and 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride share a significant structural resemblance, both featuring a 3,4-dihydroxyphenyl moiety. The primary difference lies in the substituent on the amino nitrogen, with WIN 3046 having an isopropyl group and the target compound having a 1-methylethyl group. This similarity in structure likely contributes to their shared bronchodilatory effects. []

WIN 515

Compound Description: WIN 515 is an N-cyclopentyl analog of ethylnorepinephrine (1-(3,4-dihydroxyphenyl)-2-amino-1-butanol) and is structurally related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Research indicates that WIN 515 exhibits bronchodilator activity. []

Relevance: WIN 515 shares a similar structure with 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, both containing a 3,4-dihydroxyphenyl component. They primarily differ in the substituent on the amino nitrogen, with WIN 515 having a cyclopentyl group compared to the 1-methylethyl group in the target compound. This structural similarity likely explains their common bronchodilatory properties. []

WIN 713

Compound Description: WIN 713 is an N-cyclohexyl analog of ethylnorepinephrine (1-(3,4-dihydroxyphenyl)-2-amino-1-butanol) and is structurally similar to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Studies have revealed WIN 713 to be a less potent bronchodilator compared to other ethylnorepinephrine analogs. []

Relevance: WIN 713 and 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride share a close structural resemblance due to their shared 3,4-dihydroxyphenyl group. The key difference between them lies in the substituent on the amino nitrogen, where WIN 713 has a cyclohexyl group while the target compound has a 1-methylethyl group. Despite this difference, their structural similarity links them together. []

1-(3,4-dihydroxyphenyl)-2-amino-1-butanol (Ethylnorepinephrine, Butanefrine)

Relevance: Ethylnorepinephrine serves as the parent compound for WIN 3046, WIN 515, and WIN 713, and exhibits structural similarities to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Both compounds share the same core structure, differing only in the substituent on the amino nitrogen. While 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride has a 1-methylethyl group, ethylnorepinephrine has a simple hydrogen atom. This structural similarity suggests they might have overlapping pharmacological profiles. []

2-(Fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine (α-FM-Dopa)

Compound Description: α-FM-Dopa is an irreversible inhibitor of aromatic amino acid decarboxylase, an enzyme responsible for converting L-DOPA to dopamine. This inhibitory action has potential therapeutic implications in conditions such as Parkinson's disease. [, ]

Relevance: While not a direct structural analog, α-FM-Dopa is relevant to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride due to its shared 3,4-dihydroxyphenyl (catechol) moiety. This structural feature is often associated with compounds exhibiting biological activity related to dopamine and other catecholamines. The presence of the catechol group in both compounds highlights a potential for interaction with similar biological targets, even though their mechanisms of action may differ. [, ]

1-(Fluoromethyl)-2-(3,4-dihydroxyphenyl)ethylamine (α-FM-dopamine)

Compound Description: α-FM-dopamine is a potent inactivator of aromatic amino acid decarboxylase, similar to its precursor α-FM-Dopa. It disrupts dopamine synthesis by irreversibly binding to the enzyme. [, ]

Relevance: Although not a direct structural analog of 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, α-FM-dopamine shares the crucial 3,4-dihydroxyphenyl (catechol) moiety. This structural feature is often linked to biological activities related to dopamine and other catecholamines. The presence of the catechol group in both compounds underscores a potential for interaction with similar biological targets, even if their modes of action are not identical. [, ]

Propranolol

Compound Description: Propranolol is a non-selective beta-adrenergic receptor blocker widely used in treating various cardiovascular conditions such as hypertension, angina, and arrhythmias. [, ]

Relevance: Although structurally distinct from 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, propranolol is mentioned in a paper discussing Inderal LA (propranolol hydrochloride) and its properties as a beta-blocker. Both compounds belong to a broader category of drugs that interact with the adrenergic system, highlighting the research context in which these molecules are studied. [, ]

L-Dopa (levodopa)

Compound Description: L-Dopa is a precursor to dopamine, a neurotransmitter essential for motor control. It is used as a medication for Parkinson's disease to replenish depleted dopamine levels in the brain. [, ]

Relevance: Though not structurally identical to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, L-Dopa shares the 3,4-dihydroxyphenyl (catechol) moiety. This structural similarity underscores their potential to interact with similar biological targets, even if their mechanisms of action might differ. Notably, L-Dopa is discussed in papers investigating prodrugs targeting the dopaminergic system. [, ]

1,3-Dihexadecanoyl-2-[(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]propane-1,2,3-triol

Compound Description: This compound is a glyceride derivative of L-Dopa designed as an orally administrable prodrug with lymphotropic properties. It aims to improve the delivery of L-Dopa to the brain for treating Parkinson's disease. [, ]

Relevance: This L-Dopa derivative is directly related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride because it also contains the 3,4-dihydroxyphenyl (catechol) moiety, a common feature in compounds interacting with dopaminergic pathways. This structural similarity suggests a potential for interaction with similar biological targets, although their specific mechanisms and applications may vary. [, ]

2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-5,6-DTN)

Compound Description: A-5,6-DTN represents a rigid analog of dopamine, incorporating the catechol ring within a tetrahydronaphthalene system. This structural modification is often explored in medicinal chemistry to investigate the conformational requirements for dopamine receptor binding and activity. [, ]

Relevance: A-5,6-DTN is considered structurally related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride because both compounds share the essential 3,4-dihydroxyphenyl (catechol) pharmacophore, which is crucial for interacting with dopaminergic receptors. Despite differences in their overall structures, this shared feature highlights their potential to exhibit similar biological activities. [, ]

2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-6,7-DTN)

Compound Description: A-6,7-DTN is another rigid analog of dopamine, structurally similar to A-5,6-DTN, with the catechol ring embedded in a tetrahydronaphthalene system. These analogs are valuable tools for probing the structural requirements for dopaminergic activity. [, ]

Relevance: A-6,7-DTN is considered structurally related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride as they both possess the crucial 3,4-dihydroxyphenyl (catechol) pharmacophore essential for interacting with dopaminergic receptors. Despite differences in their overall structures, this shared feature emphasizes their potential to elicit comparable biological responses. [, ]

Compound Description: This compound combines structural features of both A-6,7-DTN and isoprenaline, incorporating a tetrahydronaphthalene moiety and an N-isopropyl substituent. It has been investigated for its inotropic and blood pressure-lowering effects. []

Relevance: This complex molecule exhibits structural similarities to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Both compounds share the 3,4-dihydroxyphenyl (catechol) group and an isopropyl substituent on the amino nitrogen, suggesting a potential for overlapping pharmacological activities. The presence of the tetrahydronaphthalene moiety in this compound further emphasizes its relationship to A-6,7-DTN and its potential relevance to dopaminergic systems. []

Properties

CAS Number

16899-81-3

Product Name

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;chloride

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7 g/mol

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,12-14H,6H2,1-2H3;1H

InChI Key

IUNGEEAXDFWWSQ-UHFFFAOYSA-N

SMILES

CC(C)[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[Cl-]

Canonical SMILES

CC(C)[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.